

# (1-Isopropyl-1H-pyrazol-4-yl)methanol chemical properties and structure

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## Compound of Interest

Compound Name: (1-Isopropyl-1H-pyrazol-4-yl)methanol

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An In-depth Technical Guide to **(1-Isopropyl-1H-pyrazol-4-yl)methanol**

**Audience: Researchers, scientists, and drug development professionals.**

## Executive Summary

**(1-Isopropyl-1H-pyrazol-4-yl)methanol** is a heterocyclic organic compound featuring a pyrazole ring functionalized with an isopropyl group at the N1 position and a hydroxymethyl group at the C4 position. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules and approved therapeutic agents.<sup>[1][2]</sup> This versatility makes its derivatives, such as **(1-Isopropyl-1H-pyrazol-4-yl)methanol**, valuable building blocks in the synthesis of novel compounds for drug discovery and agrochemical research.<sup>[1][3]</sup> This document provides a comprehensive overview of its chemical structure, properties, plausible experimental protocols for its synthesis and analysis, and its significance as a synthetic intermediate.

## Chemical Properties and Structure

The structural and chemical properties of **(1-Isopropyl-1H-pyrazol-4-yl)methanol** are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, properties can be inferred from closely related analogues.

## Structural Identifiers

Identifier	Value
IUPAC Name	(1-isopropyl-1H-pyrazol-4-yl)methanol
CAS Number	1007542-22-4[4][5]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O[6]
SMILES	CC(C)n1cc(cn1)CO
InChI Key	Inferred from structure

## Physicochemical Properties

Property	Value	Citation
Molecular Weight	140.18 g/mol	[6]
Appearance	White to off-white solid (predicted)	[7]
Boiling Point	~326.8 ± 17.0 °C (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
Density	~1.311 ± 0.06 g/cm <sup>3</sup> (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
pKa	~13.78 ± 0.50 (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
Solubility	Soluble in DMSO (Predicted for (1H-pyrazol-4-yl)methanol)	[7]

## Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **(1-Isopropyl-1H-pyrazol-4-yl)methanol** are not explicitly published. However, based on standard organic chemistry practices and published syntheses of analogous compounds, the following protocols are proposed.

## Proposed Synthesis

The synthesis can be envisioned as a two-step process: (1) N-isopropylation of a pyrazole-4-carboxylate ester, followed by (2) reduction of the ester to the primary alcohol.

### Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the N-alkylation of similar pyrazole systems.[\[3\]](#)

- Materials: Ethyl 1H-pyrazole-4-carboxylate, Isopropyl bromide (2-bromopropane), Anhydrous Potassium Carbonate ( $K_2CO_3$ ), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
  - To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
  - Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
  - Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography to yield the target ester.

### Step 2: Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol

This reduction protocol is based on the synthesis of similar pyrazolyl- and imidazolyl-methanol compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Materials: Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH) solution (1 M), Magnesium Sulfate ( $MgSO_4$ ).

- Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous THF and cool to 0 °C.
- Slowly add a solution of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the stirred LAH suspension.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to 0 °C and carefully quench the reaction by sequential dropwise addition of water, followed by 1 M NaOH solution.[\[8\]](#)
- Stir the resulting mixture for 20-30 minutes.
- Add anhydrous MgSO<sub>4</sub> to dry the mixture and filter through a pad of celite.[\[7\]](#)[\[8\]](#)
- Wash the filter cake with THF and methanol.
- Combine the filtrates and concentrate under reduced pressure to yield **(1-Isopropyl-1H-pyrazol-4-yl)methanol**. Further purification may be achieved by recrystallization or column chromatography.

## Proposed Analytical Method: HPLC

This method is based on a general protocol for the analysis of organic compounds containing a pyrazole ring.[\[6\]](#)

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 or C8 reverse-phase column.
- Mobile Phase: Acetonitrile-water gradient system.
- Column Temperature: 30°C ± 1°C.

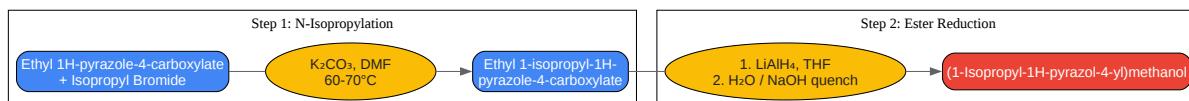
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength between 200-300 nm.[6]
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22  $\mu$ m syringe filter before injection.
- System Suitability: The method should be validated to ensure the separation of the target compound from impurities, with a peak resolution of  $\geq 1.5$ .[6] The theoretical plate count should be  $\geq 5000$ , and the peak symmetry factor should be  $\leq 2.0$ .[6]

## Significance in Research and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][10] **(1-Isopropyl-1H-pyrazol-4-yl)methanol** serves as a key intermediate, providing a platform for further chemical elaboration. The hydroxymethyl group at the 4-position is a versatile handle for introducing other functional groups or for linking the pyrazole core to other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

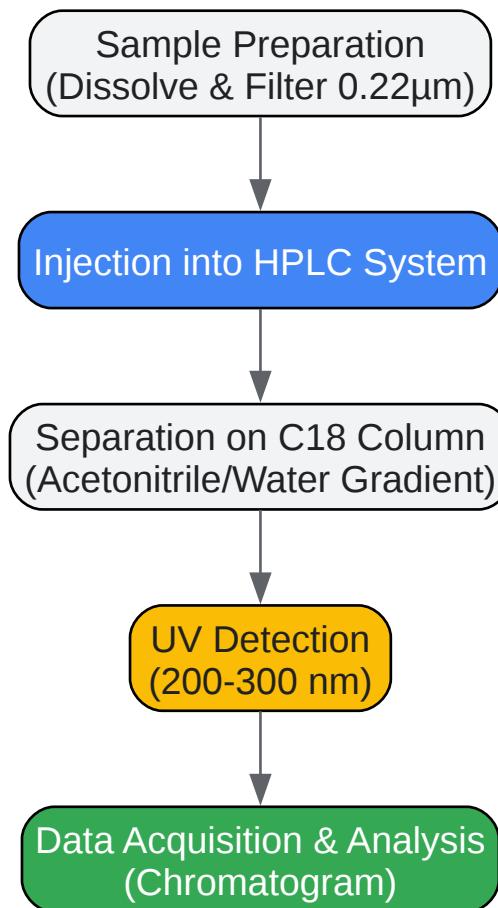
## Visualizations

### Diagrams



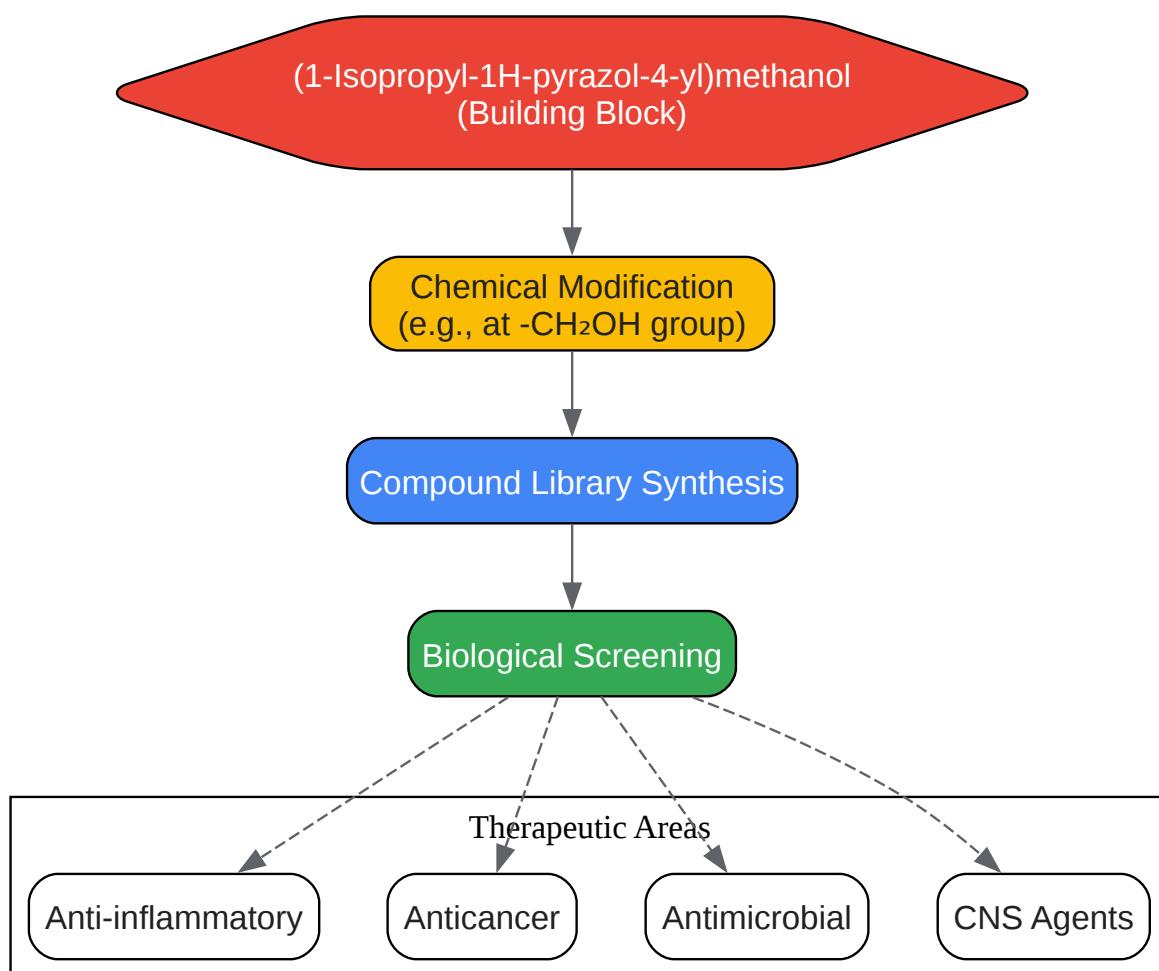
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Caption: Proposed two-step synthetic workflow for **(1-Isopropyl-1H-pyrazol-4-yl)methanol**.



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Caption: General experimental workflow for the HPLC analysis of the target compound.



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Caption: Conceptual role of the pyrazole building block in drug discovery pipelines.

## Safety and Handling

Safety data sheets for structurally similar compounds indicate that this chemical should be handled with care. It may cause skin and serious eye irritation.[11][12]

- Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[11][13]

- Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is recommended.[6][11]
- Incompatible Materials: Strong oxidizing agents.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

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